2-Chloro-5-phenylphenol

Catalog No.
S776122
CAS No.
18773-38-1
M.F
C12H9ClO
M. Wt
204.65 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-phenylphenol

CAS Number

18773-38-1

Product Name

2-Chloro-5-phenylphenol

IUPAC Name

2-chloro-5-phenylphenol

Molecular Formula

C12H9ClO

Molecular Weight

204.65 g/mol

InChI

InChI=1S/C12H9ClO/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,14H

InChI Key

JLOLMJZKXRFOOE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O

2-Chloro-5-phenylphenol could be a derivative of chlorophenol, a class of organic compounds with a chlorine atom and a hydroxyl group attached to a phenol ring. Chlorophenols have various industrial uses but are also considered environmental contaminants due to their persistence [].

Without more specific information on the location of the chlorine and phenyl groups, a more detailed analysis is difficult.


Molecular Structure Analysis

  • The presence of a hydroxyl group (OH) suggests it can form hydrogen bonds with other molecules, potentially influencing solubility and reactivity.
  • The chlorine atom (Cl) might influence the electronic properties of the molecule, making it more susceptible to certain reactions compared to an unsubstituted phenol ring.
  • The phenyl group (C6H5) can contribute to the overall hydrophobicity of the molecule, affecting its solubility in water and organic solvents [].

Chemical Reactions Analysis

  • Substitution reactions: The chlorine atom might be susceptible to nucleophilic substitution by other functional groups under specific reaction conditions.
  • Acid-base reactions: The phenolic hydroxyl group can act as a weak acid, potentially undergoing reactions with bases.

Physical And Chemical Properties Analysis

  • Solids or liquids at room temperature [].
  • Moderately soluble in organic solvents and slightly soluble in water [].
  • Have relatively high boiling points due to intermolecular interactions.

There is no known information on the mechanism of action of 2-chloro-5-phenylphenol in scientific research.

  • Toxic upon ingestion, inhalation, or skin contact [].
  • Corrosive to eyes and skin [].
  • Environmentally hazardous due to their persistence [].

XLogP3

4.3

Wikipedia

2-chloro-5-phenylphenol

Dates

Modify: 2023-08-15

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